![molecular formula C26H27N5O4 B12455637 4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)
4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to replace specific parts of the molecule with primary, secondary, and aryl amines . The reaction conditions often require precise control of temperature, pH, and solvent composition to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques such as NMR, LCMS, and FT-IR is essential for monitoring the synthesis and ensuring the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in antiviral and anticancer research.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Processes: The compound’s reactivity and stability make it suitable for use in various industrial applications, including the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C26H27N5O4 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
4-oxo-4-[2-[4-oxo-4-(N-phenylanilino)butanoyl]hydrazinyl]-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C26H27N5O4/c32-23(28-19-20-9-7-8-18-27-20)14-15-24(33)29-30-25(34)16-17-26(35)31(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-13,18H,14-17,19H2,(H,28,32)(H,29,33)(H,30,34) |
Clé InChI |
MLTPXCXMIXJWOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)NNC(=O)CCC(=O)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)
![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
![3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]](/img/structure/B12455569.png)
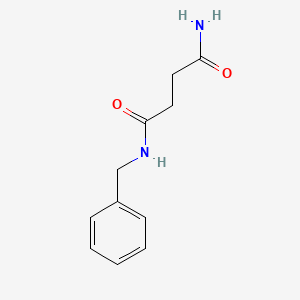
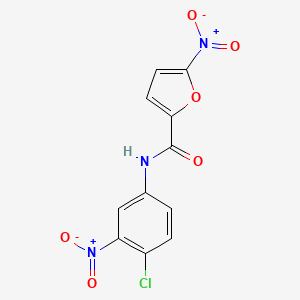
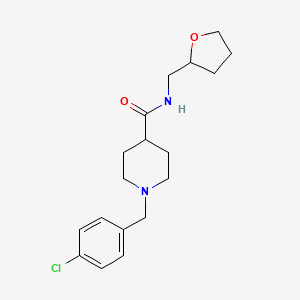
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
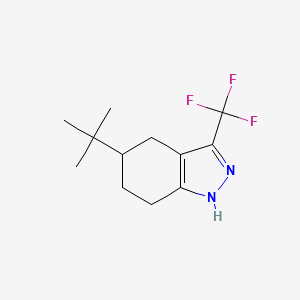
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
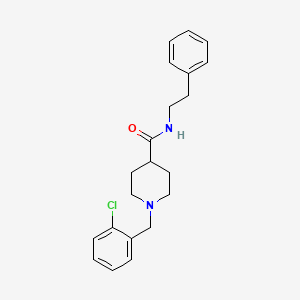
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
